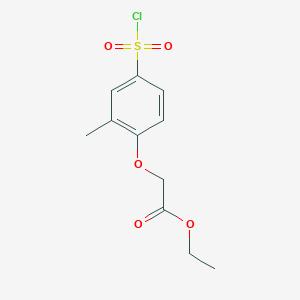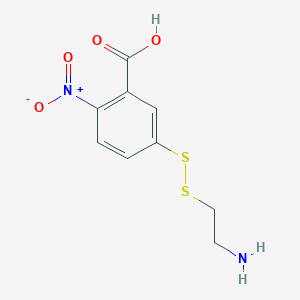
5-(2-アミノエチル)ジチオ-2-ニトロ安息香酸
概要
説明
Synthesis Analysis
5-(2-Aminoethyl)dithio-2-nitrobenzoate has been highlighted as a base-stable alternative to Ellman's reagent, suitable for the quantitation of thiol contents under alkaline conditions. Its synthesis involves reactions that ensure stability and reactivity conducive to its application in biochemical assays (Zhu, Dhimitruka, & Pei, 2004).
Molecular Structure Analysis
The structure of 5,5'-dithiobis(2-nitrobenzoic acid) monohydrate, closely related to 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid, has been redetermined, revealing intricate details about its crystalline arrangement and hydrogen bonding patterns. This compound crystallizes in a centrosymmetric space group, with molecules arranged in sheets sustained by hydrogen bonds to water, showing the complex interactions that dictate its solid-state behavior (Prior & Wadhawan, 2012).
Chemical Reactions and Properties
5-Nitrosothio-2-nitrobenzoate, synthesized from 5,5'-dithiobis(2-nitrobenzoic acid), illustrates the reactivity of compounds within this chemical family towards thiols and thiol groups in proteins, forming S-nitrosothiols. This reactivity is crucial for the compound's utility in biochemical contexts, offering a pathway for the nitrosation of thiol groups in proteins with easy spectrophotometric detection (Studebaker, Zhang, & Means, 1996).
Physical Properties Analysis
The polarography of 5,5'-dithiobis-(2 nitrobenzoic acid) sheds light on the electrochemical behavior of this compound, revealing four cathodic waves attributed to reductions and interactions specific to its structure. This electrochemical analysis provides insights into the physical properties that underpin its utility in various applications, highlighting the compound's behavior in different pH environments (Marín & Gálvez, 1980).
Chemical Properties Analysis
The crystal structure of 5-amino-2-nitrobenzoic acid offers insights into the chemical properties of closely related compounds like 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid. The determination of the crystal structure via X-ray diffraction method reveals how adjacent molecules form dimers through intermolecular hydrogen bonds, contributing to the understanding of its chemical reactivity and interactions (Mrozek & Głowiak, 2004).
科学的研究の応用
チオールの定量化
この化合物は、チオールを定量化するのに用いられる、より塩基安定な試薬です . これは、エルマン試薬と同様に遊離チオールと反応しますが、安定性が大幅に向上しています .
酵素アッセイ
これは、塩基性pH条件下での酵素アッセイで使用されます . この化合物の塩基性条件下での安定性により、これらのタイプの分析に適した試薬となっています .
タンパク質分析
この化合物は、タンパク質中の遊離スルヒドリル含量を決定するための感度が高い試薬として使用されます . これは、タンパク質の構造と機能を理解する上で重要です .
ペプチド分析
タンパク質分析と同様に、ペプチド中の遊離スルヒドリル含量を決定するためにも使用されます . これは、ペプチドの構造と機能の研究に役立ちます .
組織分析
これは、組織中の遊離スルヒドリル含量を決定するために、組織の分析に使用されます . これは、組織の生化学的状態に関する貴重な情報を提供することができます
作用機序
Target of Action
The primary target of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid is free sulfhydryl groups . These groups are found in various proteins and peptides, and their reactivity plays a crucial role in many biological processes.
Mode of Action
5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid interacts with its targets by reacting with free thiols . This reaction is similar to that of Ellman’s reagent, a commonly used compound for quantifying thiol contents . 5-(2-aminoethyl)dithio-2-nitrobenzoic acid is more base-stable, which allows it to maintain its reactivity under basic ph conditions .
Result of Action
The primary result of the compound’s action is the quantification of thiol contents . By reacting with free thiols, it allows for the measurement of these groups in various samples. This can be useful in a variety of research and clinical applications, such as determining the sulfhydryl content in proteins, peptides, and tissues .
Action Environment
The action of 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid can be influenced by environmental factors such as pH. As mentioned earlier, the compound is more stable under basic conditions . Therefore, its efficacy and stability could potentially be affected by changes in pH. Other environmental factors that could influence its action include temperature and the presence of other reactive species.
Safety and Hazards
特性
IUPAC Name |
5-(2-aminoethyldisulfanyl)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNFVSIOSWJQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593123 | |
| Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71899-86-0 | |
| Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid interact with thiols and what are the downstream effects of this interaction?
A1: 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid (ADNB) reacts with thiol groups through a thiol-disulfide exchange reaction. This results in the cleavage of the disulfide bond in ADNB and the formation of a new disulfide bond between ADNB and the thiol-containing molecule. This reaction releases 2-nitro-5-thiobenzoate (TNB), which exhibits a strong absorbance at 412 nm. [1] This colorimetric change allows for the quantification of thiol groups in solution. [2]
Q2: Can you elaborate on the use of fluorescent probes as alternatives to ADNB in thiol quantification, particularly in enzyme assays?
A2: While ADNB offers a colorimetric method for thiol quantification, fluorescent or chemiluminescent probes provide advantages for enzyme assays, particularly in high-throughput screening for enzyme inhibitors. [1] For instance, using a dioxetane-disulfide derivative as a chemiluminescent probe instead of ADNB significantly improved the sensitivity of the acetylcholinesterase assay with acetylthiocholine. [1] Fluorescent probes offer higher sensitivity and are more amenable to automation, making them desirable for large-scale screening efforts in drug discovery. [1]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



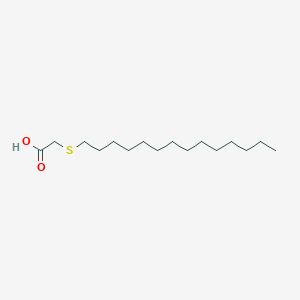

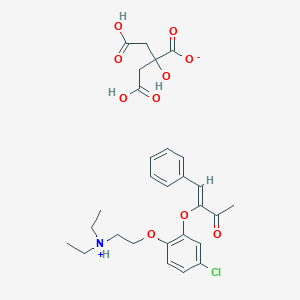


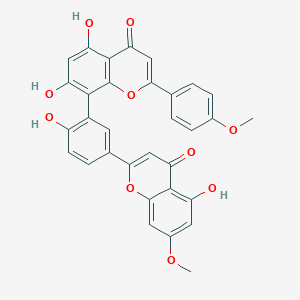
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)

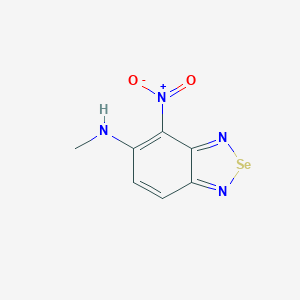
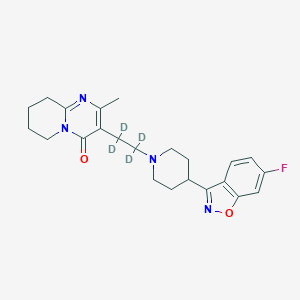
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)

